molecular formula C21H18FN3 B2595857 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline CAS No. 618400-26-3

4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline

Cat. No.: B2595857
CAS No.: 618400-26-3
M. Wt: 331.394
InChI Key: XAHFKMWJGJFWHB-UHFFFAOYSA-N
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Description

4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline is a complex organic compound that features a combination of fluorine, indole, and pyridine moieties

Mechanism of Action

Target of Action

The primary targets of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The specific mode of action of This compound It’s known that indole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, a protein that is crucial for cell division .

Biochemical Pathways

The exact biochemical pathways affected by This compound Indole derivatives are known to influence a broad range of biological pathways due to their interaction with multiple receptors . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, affecting the cell cycle and leading to cell apoptosis .

Result of Action

The molecular and cellular effects of This compound It’s known that some indole derivatives can induce cell apoptosis, arrest cells in the g2/m phase of the cell cycle, and inhibit the polymerization of tubulin . These effects can lead to the death of cancer cells, providing potential therapeutic benefits.

Biochemical Analysis

Cellular Effects

The effects of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Therefore, this compound may similarly affect these cellular processes, although specific studies are needed to confirm these effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. This compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to bind to multiple receptors and enzymes, leading to various biological effects . The exact molecular targets of this compound are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives have been shown to be relatively stable, but their degradation products and long-term effects need to be carefully monitored . Studies on this compound are required to determine its temporal effects accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Indole derivatives have been reported to exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing any adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives are known to participate in metabolic pathways related to tryptophan degradation and other biochemical processes . The specific metabolic pathways involving this compound are still being elucidated.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Indole derivatives have been shown to be transported by specific transporters and accumulate in certain tissues . The localization and accumulation of this compound are important factors in determining its biological activity.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halogens or nitro groups .

Scientific Research Applications

4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The combination of indole and pyridine moieties also provides a versatile scaffold for further functionalization and application in various fields .

Properties

IUPAC Name

4-fluoro-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3/c1-14-20(18-6-2-3-7-19(18)24-14)21(15-5-4-12-23-13-15)25-17-10-8-16(22)9-11-17/h2-13,21,24-25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHFKMWJGJFWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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